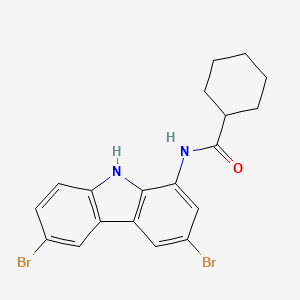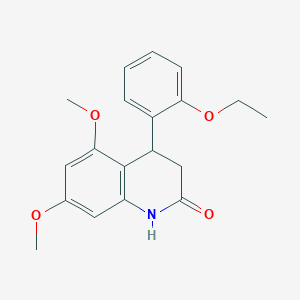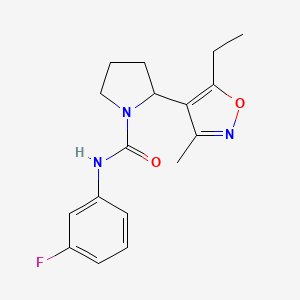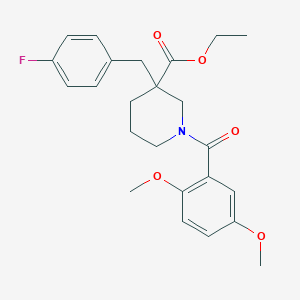![molecular formula C27H25BrN4O2 B6047667 2-[6-(4-BROMOPHENYL)-2-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDIN-4-YL]PHENOL](/img/structure/B6047667.png)
2-[6-(4-BROMOPHENYL)-2-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDIN-4-YL]PHENOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-(4-BROMOPHENYL)-2-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDIN-4-YL]PHENOL is a complex organic compound that features a pyrimidine ring substituted with bromophenyl and butoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-BROMOPHENYL)-2-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDIN-4-YL]PHENOL typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with hydrazine derivatives to form hydrazones, followed by cyclization with appropriate reagents to form the pyrimidine ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-[6-(4-BROMOPHENYL)-2-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDIN-4-YL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone moiety can be reduced to hydrazines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2-[6-(4-BROMOPHENYL)-2-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDIN-4-YL]PHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[6-(4-BROMOPHENYL)-2-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDIN-4-YL]PHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The exact pathways depend on the specific biological context and the nature of the target molecules .
類似化合物との比較
Similar Compounds
- 2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline
- 4-bromophenylacetic acid
- (2-(4-bromophenyl)ethene-1,1,2-triyl)tribenzene
Uniqueness
2-[6-(4-BROMOPHENYL)-2-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDIN-4-YL]PHENOL is unique due to its specific substitution pattern and the presence of both hydrazone and phenolic functionalities. This combination of features allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
特性
IUPAC Name |
2-[6-(4-bromophenyl)-2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN4O2/c1-2-3-16-34-22-14-8-19(9-15-22)18-29-32-27-30-24(20-10-12-21(28)13-11-20)17-25(31-27)23-6-4-5-7-26(23)33/h4-15,17-18,33H,2-3,16H2,1H3,(H,30,31,32)/b29-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQUGYLUPIKCQY-RDRPBHBLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NC(=CC(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC2=NC(=CC(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6047594.png)
![N,N-dimethyl-4-[(1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]aniline](/img/structure/B6047599.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B6047606.png)
![1-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B6047628.png)
![4,7-dioxo-2-(1-piperidinyl)-5-(4-pyridinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6047640.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]acetamide](/img/structure/B6047645.png)
![1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B6047650.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6047677.png)



![1-[1-(3-phenylpropyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6047693.png)
![1h-Indole-7-carboxylic acid,[(3-ethoxy-4-hydroxyphenyl)methylene]hydrazide](/img/structure/B6047701.png)
